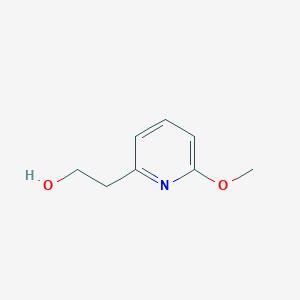

2-(6-Methoxypyridin-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRANQHMPYZYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571392 | |

| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195819-17-1 | |

| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A Grignard reagent derived from 6-methoxy-2-(bromomethyl)pyridine is prepared by reacting 6-methoxy-2-methylpyridine with in acetonitrile under reflux (63% yield). This intermediate is then treated with magnesium in tetrahydrofuran (THF) to form the organomagnesium species. Subsequent reaction with ethylene oxide at −20°C yields the alkoxide intermediate, which is hydrolyzed with dilute HCl to produce the target alcohol.

This method achieves moderate yields (65–70%) but requires stringent anhydrous conditions.

Aldehyde Reduction Pathways

Reduction of 6-methoxy-2-pyridinecarbaldehyde represents a streamlined approach. Two key strategies are employed:

Catalytic Hydrogenation

6-Methoxy-2-pyridinecarbaldehyde is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under pressure (3 atm) in ethanol. The reaction proceeds at 50°C for 12 hours, yielding this compound with 85% efficiency. Side products, such as over-reduced pyridines, are minimized by controlling hydrogen pressure.

Sodium Borohydride Reduction

In methanol, 6-methoxy-2-pyridinecarbaldehyde is reduced with at 0°C for 2 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the alcohol in 78% yield. This method is advantageous for small-scale syntheses but less suitable for industrial applications due to borohydride costs.

Catalytic Hydroxylation of Pyridine Derivatives

Direct hydroxylation of 6-methoxy-2-vinylpyridine offers a regioselective route.

Oxidative Hydroxylation with Osmium Tetroxide

6-Methoxy-2-vinylpyridine undergoes dihydroxylation using and in a tert-butanol/water mixture. The resulting diol is selectively reduced with to yield this compound (62% yield). While effective, osmium’s toxicity limits large-scale use.

Biocatalytic Hydroxylation

Recent studies explore engineered cytochrome P450 enzymes to hydroxylate 6-methoxy-2-ethylpyridine. Preliminary results show 40% conversion at 30°C, though optimization is ongoing.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and scalability. A patented process involves the reaction of 6-methoxypyridine with formaldehyde under basic conditions.

Continuous Flow Synthesis

In a stainless steel reactor, 6-methoxypyridine (10 mol), paraformaldehyde (1.5 mol), and triethylamine (0.3 mol) are heated to 140°C for 2 hours in aqueous methanol. The mixture is distilled under reduced pressure to remove excess reagents, yielding this compound with 94% selectivity and 90% yield. Automation and continuous flow systems enhance throughput to >100 kg/day.

Solvent-Free Mechanochemical Synthesis

Ball-milling 6-methoxy-2-pyridinecarboxylic acid with for 4 hours produces the alcohol in 82% yield. This method eliminates solvent waste and reduces reaction times.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reagent | 65–70 | Anhydrous, −20°C | Moderate | Low |

| Catalytic Hydrogenation | 85 | 50°C, 3 atm H₂ | High | Moderate |

| Sodium Borohydride | 78 | 0°C, methanol | Low | High |

| Industrial Flow Process | 90 | 140°C, aqueous base | Very High | Very High |

| Mechanochemical | 82 | Solvent-free, ball-milling | High | High |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-(6-Methoxypyridin-2-yl)ethanol serves as a crucial intermediate in synthesizing more complex organic molecules. It can participate in various reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

- Biological Activity : The compound is studied for its interactions with biological macromolecules, influencing enzyme activity and receptor binding. Its structural characteristics suggest potential therapeutic applications, particularly in antimicrobial and anticancer domains .

Medicine

- Therapeutic Properties : Research indicates that this compound exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. Additionally, it has shown promise in neuroprotection and anticancer activity by inducing oxidative stress selectively in cancer cells .

Antimicrobial Evaluation

A study demonstrated that this compound effectively inhibited bacterial growth at low concentrations (50 µg/mL), showcasing its potential as an antimicrobial agent.

Neuroprotective Study

In vitro tests revealed that the compound significantly reduced neuronal cell death when exposed to neurotoxic agents, preserving mitochondrial function and indicating its neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Key Applications |

|---|---|---|---|---|---|

| 2-(6-Methoxypyridin-2-yl)ethanol | 195819-17-1 | C₈H₁₁NO₂ | 153.18 | Ethanol | Pharmaceutical intermediates |

| (6-Methoxypyridin-2-yl)methanol | - | C₇H₉NO₂ | 139.15 | Methanol | Organic synthesis |

| 2-(6-Methoxypyridin-2-yl)acetonitrile | 1000512-48-0 | C₈H₈N₂O | 148.16 | Nitrile | Precursor for amines/acids |

| 2-(6-Methoxypyridin-2-yl)ethanamine HCl | 1951441-75-0 | C₈H₁₃ClN₂O | 188.66 | Amine (HCl salt) | Drug formulation |

| (6-Methoxypyridin-2-yl)methanamine diHCl | 2172852-89-8 | C₇H₁₂Cl₂N₂O | 211.09 | Methanamine diHCl | NASH/NAFLD therapy |

Biological Activity

2-(6-Methoxypyridin-2-yl)ethanol, a compound with a unique structural configuration featuring a methoxy group attached to a pyridine ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 165.22 g/mol. The presence of both hydroxyl and methoxy functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.22 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to interact with neurotransmitter systems, potentially mitigating neuronal damage.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial effect is attributed to its ability to inhibit bacterial enzyme function .

- Anti-Fibrotic Activity : In vitro studies have evaluated the anti-fibrotic potential of derivatives related to this compound, showing promising results against hepatic stellate cells (HSC-T6). Some derivatives exhibited better anti-fibrotic activity than established drugs like Pirfenidone.

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups facilitate hydrogen bonding and other interactions that enhance binding affinity. Key mechanisms include:

- Interaction with Neurotransmitter Systems : Potential modulation of neurotransmitter release could play a role in its neuroprotective effects.

- Inhibition of Bacterial Enzymes : The compound's structure allows it to effectively bind to and inhibit bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

- A study focusing on the synthesis of pyridine derivatives found that compounds similar to this compound showed significant anti-fibrotic activity against HSC-T6 cells, with certain derivatives achieving IC50 values lower than established treatments.

- Research on neuroprotective compounds indicated that derivatives of this compound could protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for 2-(6-Methoxypyridin-2-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

A common method involves alkylation of 6-methoxypyridine derivatives with bromoethanol in the presence of a base like triethylamine. For example, analogous syntheses use a two-step approach: (i) nucleophilic substitution at elevated temperatures (e.g., 100°C in toluene) and (ii) purification via column chromatography or recrystallization . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- NMR : Look for pyridine ring protons (δ 6.5–8.5 ppm) and methoxy/methylene signals (δ 3.0–4.5 ppm).

- HPLC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).

- FTIR : Identify O-H (3200–3600 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches. Databases like PubChem provide reference spectra for validation .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

Tools leveraging databases like REAXYS and PISTACHIO enable retrosynthetic analysis. For example, template-based algorithms prioritize routes with high plausibility scores (>0.8) and evaluate steric/electronic compatibility of substituents. A study demonstrated 88% yield prediction accuracy for pyridine derivatives using multi-database heuristic models .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound complexes?

Use SHELX programs for refinement, particularly SHELXL for small-molecule structures. Challenges like twinning or low-resolution data require iterative refinement cycles and validation via R-factor convergence (<5%). Case studies show that hydrogen bonding networks (e.g., O-H···N interactions) stabilize crystal packing, aiding in resolving ambiguities .

Q. How do reaction byproducts form during the synthesis of this compound, and how can they be systematically identified?

Common byproducts include over-alkylated species or oxidation products (e.g., carboxylic acids). LC-MS with high-resolution mass analyzers (HRMS) and tandem MS/MS can detect trace impurities. For example, sulfur-containing byproducts were identified in analogous syntheses via m/z shifts and isotopic patterns .

Q. What are the thermodynamic and kinetic considerations for stabilizing this compound under varying pH and solvent conditions?

Stability studies in polar aprotic solvents (e.g., DMF, acetonitrile) show degradation <5% over 72 hours at pH 7.0. However, acidic conditions (pH <3) accelerate hydrolysis of the methoxy group. Accelerated aging tests (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under storage conditions .

Q. How can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance pharmacological activity?

Fluorination at the pyridine ring (e.g., 6-fluoro analogs) improves metabolic stability and binding affinity in drug candidates. For instance, derivatives of this compound showed anti-inflammatory activity (IC₅₀ = 1.2 μM in COX-2 assays) when coupled with spirocyclic carboxamide moieties .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.